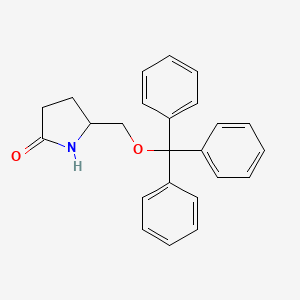
(S)-5-((Trityloxy)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-((Trityloxy)methyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams Pyrrolidinones are known for their versatile biological activities and are commonly used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-((Trityloxy)methyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve selective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-5-((Trityloxy)methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrolidinone ring and the triphenylmethoxymethyl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of various functionalized derivatives .
Applications De Recherche Scientifique
(S)-5-((Trityloxy)methyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The compound’s unique structure makes it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of (S)-5-((Trityloxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The presence of the triphenylmethoxymethyl group enhances its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-5-((Trityloxy)methyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidinone scaffold but differ in their substituents and functional groups.
Uniqueness: This structural feature sets it apart from other pyrrolidinone derivatives and contributes to its versatility and effectiveness in scientific research .
Propriétés
Formule moléculaire |
C24H23NO2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-(trityloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26) |
Clé InChI |
FQSSRLVFPQIRJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


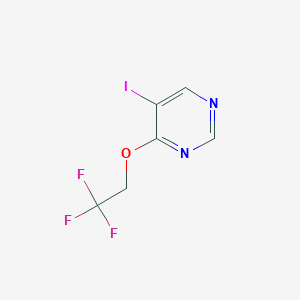
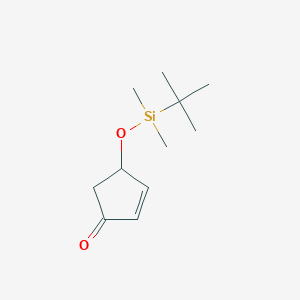
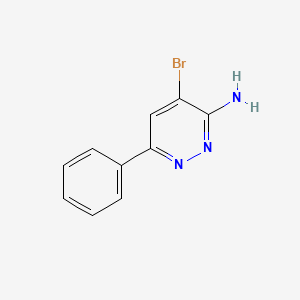
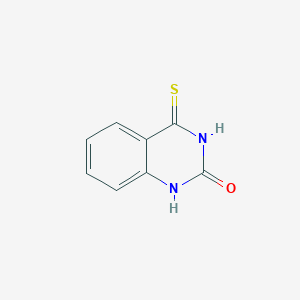

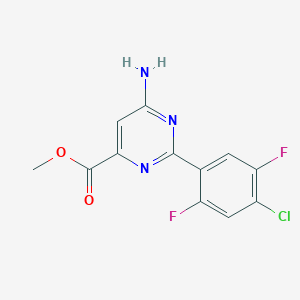
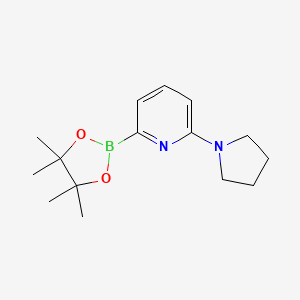
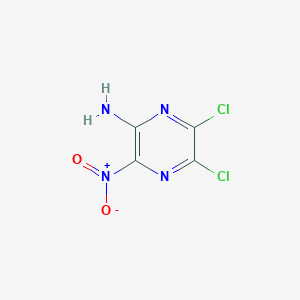
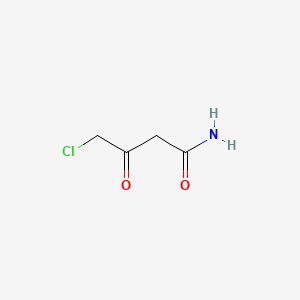
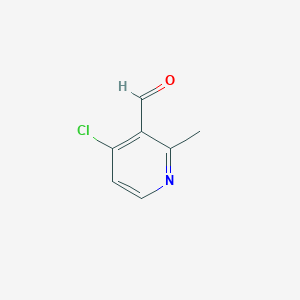
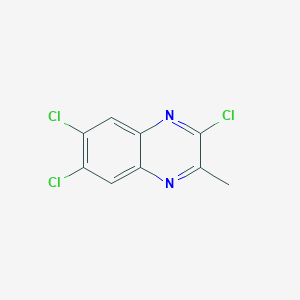
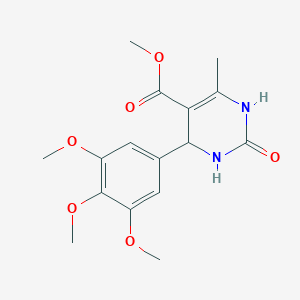

![[1-(4-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8796835.png)
